molecular formula C12H19ClN2O B2621920 (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride CAS No. 1858273-09-2

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2621920
CAS No.: 1858273-09-2
M. Wt: 242.75
InChI Key: BYWDGTKESWRSML-LBPRGKRZSA-N
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Description

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride (CAS: 1858273-09-2) is a chiral organic compound with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . It features a tetrahydroisoquinoline moiety linked to a propan-2-ol backbone, with an amine group at the C1 position. The (2S)-stereochemistry is critical for its biological interactions, as stereospecificity often dictates receptor binding and metabolic stability .

This compound is classified as an industrial-grade chemical with applications spanning agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its hydrochloride salt form enhances solubility, facilitating its use in formulations requiring aqueous compatibility. Safety data indicate it poses risks of skin irritation (H315) and eye irritation (H319), necessitating precautions during handling .

Properties

IUPAC Name

(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOPTTOPZZOIBU-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through reductive amination and subsequent hydroxylation reactions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring in the tetrahydroisoquinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Neuropharmacology

The compound acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is particularly relevant for conditions such as:

  • Parkinson's Disease : It has been shown to improve motor symptoms and cognitive impairment associated with this neurodegenerative disorder. The compound may enhance dopaminergic signaling, offering a novel therapeutic approach for patients who experience limited efficacy from traditional dopamine therapies .
  • Schizophrenia : Research indicates that it may alleviate cognitive deficits and negative symptoms in schizophrenia, potentially providing a new avenue for treatment .

Cognitive Enhancement

The compound is being investigated for its potential to enhance cognitive function in various disorders, including Alzheimer's disease. Its ability to modulate neurotransmitter systems could help in managing symptoms of cognitive decline .

Mood Disorders

There is evidence suggesting that (2S)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride may be beneficial in treating depression and attention deficit-hyperactivity disorder (ADHD). Its effects on dopamine receptors are believed to play a crucial role in mood regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological properties. The presence of the tetrahydroisoquinoline moiety is significant, as it contributes to the compound's diverse pharmacological activities.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Study Focus Findings
Modulation of Dopamine D1 ReceptorsDemonstrated improvement in motor functions in animal models of Parkinson's disease .
Cognitive EnhancementShowed promise in alleviating cognitive deficits in preclinical models of Alzheimer's disease.
Antidepressant EffectsIndicated potential benefits for mood regulation in clinical settings.

Mechanism of Action

The mechanism of action of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include the activation or inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Variations

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Key Applications/Activities References
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride Tetrahydroisoquinoline + propan-2-ol Hydrochloride salt, (2S)-configuration Agrochemicals, APIs, chemical intermediates
(S)-1-(2-Ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol Tetrahydronaphthalene + propan-2-ol Ethylphenoxy group, tetrahydronaphthalene ring Not explicitly stated (likely pharmacological)
(2R/S)-1-(6-Methoxy-indol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol Indole + propan-2-ol Methoxy-indole, methoxyphenoxyethylamino Antiarrhythmic, hypotensive, β1-adrenoceptor binding
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride Dihydroisoquinoline + propan-2-ol Partial saturation of isoquinoline ring Similar to target compound (structural variant)
Key Observations:

Core Structure Differences: The target compound’s tetrahydroisoquinoline ring provides full saturation, enhancing rigidity compared to the dihydroisoquinoline variant . This may improve binding to hydrophobic pockets in biological targets. Compounds with tetrahydronaphthalene or indole cores (e.g., ) exhibit distinct electronic and steric profiles, influencing receptor specificity.

Substituent Effects: The methoxy-indole and methoxyphenoxyethylamino groups in ’s compounds confer antiarrhythmic and β1-adrenoceptor affinity, contrasting with the target compound’s agrochemical focus . The ethylphenoxy group in ’s analogue may alter lipophilicity and metabolic stability .

Stereochemical Impact :

  • The (2S) configuration in the target compound and (S) -enantiomers in analogues (e.g., ) suggest stereospecific interactions are critical for activity.

Industrial vs. Pharmaceutical Utility

  • The target compound’s industrial-grade classification contrasts with the specialized pharmacological roles of ’s molecules. This divergence reflects structural optimizations for stability and cost-effectiveness in large-scale synthesis .
  • Agrochemical Relevance: The tetrahydroisoquinoline scaffold is prevalent in herbicides and fungicides, suggesting the target compound may act as a precursor or intermediate in such formulations .

Biological Activity

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride, also known by its IUPAC name (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H18N2O, and it has a molecular weight of 206.29 g/mol. This compound features a tetrahydroisoquinoline structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight206.29 g/mol
IUPAC Name(S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
CAS Number1616077-51-0
AppearanceWhite to off-white powder

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Neuroprotective Effects : Research indicates that compounds with tetrahydroisoquinoline moieties exhibit neuroprotective properties. They may modulate neurotransmitter systems and protect against neurodegeneration.
  • Antidepressant Activity : Some studies suggest that this compound could influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects similar to other known antidepressants.
  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary data indicate that derivatives of tetrahydroisoquinoline can possess antibacterial and antifungal activities.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs involved in neurotransmitter signaling pathways. This interaction can modulate intracellular signaling cascades that affect neuronal function and mood regulation .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotection Study :
    • A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of tetrahydroisoquinoline derivatives. It was found that these compounds could inhibit apoptosis in neuronal cells under oxidative stress conditions.
  • Antidepressant-like Effects :
    • In animal models, administration of this compound showed significant reductions in depressive-like behaviors when compared to control groups .
  • Antimicrobial Activity :
    • A recent investigation into the antimicrobial properties revealed that derivatives of this compound demonstrated efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent .

Q & A

Q. How should conflicting crystallographic and NMR data on conformational flexibility be reconciled?

  • Methodological Answer : Molecular dynamics simulations (AMBER/CHARMM) model low-energy conformers in solution vs. solid state. Variable-temperature NMR (VT-NMR) detects rotameric equilibria, while NOESY correlations identify dominant conformations .

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